4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Physicochemical profiling Drug-likeness Membrane permeability

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-73-1) is a C4-methyl, N1-phenyl-substituted pyrazolo[3,4-d]pyrimidine heterocycle with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. It belongs to the pyrazolo[3,4-d]pyrimidine scaffold class, a privileged purine bioisostere core widely exploited in medicinal chemistry for kinase inhibition, adenosine receptor antagonism, and phosphodiesterase modulation.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 53645-73-1
Cat. No. B11890136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS53645-73-1
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
InChIInChI=1S/C12H10N4/c1-9-11-7-15-16(12(11)14-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyWWDNQABZFYWCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-73-1): Procurement-Grade Physicochemical and Synthetic Baseline for Scaffold Selection


4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-73-1) is a C4-methyl, N1-phenyl-substituted pyrazolo[3,4-d]pyrimidine heterocycle with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol [1]. It belongs to the pyrazolo[3,4-d]pyrimidine scaffold class, a privileged purine bioisostere core widely exploited in medicinal chemistry for kinase inhibition, adenosine receptor antagonism, and phosphodiesterase modulation [2]. Unlike its extensively studied 4-amino congeners (e.g., PP1, PP3), this compound bears a chemically inert methyl group at the C4 position, making it a non-pharmacophoric scaffold variant that is primarily employed as a synthetic intermediate, a building block for derivatization libraries, and an analytical reference standard [3].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails: 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Procurement Risks


Within the pyrazolo[3,4-d]pyrimidine family, the identity of the C4 substituent fundamentally determines chemical reactivity, biological target engagement, and downstream synthetic utility. The 4-amino analogs (e.g., PP1, CAS 172889-26-8; PP3, CAS 5334-30-5) are established ATP-competitive kinase inhibitors with nanomolar IC50 values against Src family kinases, whereas the 4-chloro analog (CAS 5334-48-5) is a reactive electrophilic intermediate prone to nucleophilic displacement [1]. The 4-methyl variant occupies a distinct niche: it is chemically stable at C4, cannot participate in hydrogen-bonding interactions with kinase hinge regions, and serves as a non-pharmacophoric scaffold control or a synthetic building block for C6/C3 diversification [2]. Substituting any of these analogs without verifying the C4 substituent identity will lead to irreproducible biological results or failed synthetic derivatization. The quantitative evidence below clarifies exactly where this compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-73-1) vs. Closest Analogs


C4 Substituent-Dependent LogP and PSA: Lipophilicity Advantage Over 4-Amino and Parent Analogs

The 4-methyl substitution confers higher calculated lipophilicity (LogP = 2.12) compared to both the unsubstituted 1-phenyl parent (LogP = 1.82) and the 4-amino analog (LogP = 1.59), while maintaining an identical topological polar surface area (PSA = 43.60 Ų) to the parent compound—substantially lower than the 4-amino analog (PSA = 69.62 Ų) [1][2]. This LogP increase of +0.30 over the parent and +0.53 over the 4-amino derivative predicts improved passive membrane permeability according to Lipinski guidelines, without the hydrogen-bond donor penalty introduced by the 4-NH2 group [3].

Physicochemical profiling Drug-likeness Membrane permeability

Synthetic Accessibility via Grignard Alkylation: Direct Route Compared to Multi-Step 4-Amino Derivative Synthesis

The target compound (designated VIIIa) was synthesized by direct Grignard addition of methylmagnesium iodide to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in anhydrous diethyl ether, followed by ferricyanide oxidation to rearomatize the 4,5-dihydro intermediate (VIIa) [1]. This two-step, one-pot sequence proceeds at ambient temperature and yields the 4-methyl product alongside a homologous series of 4-alkyl derivatives (ethyl, isopropyl, benzyl, phenyl) prepared identically from the same parent substrate. By contrast, the 4-amino analog requires a fundamentally different synthetic entry—typically cyclocondensation of 5-amino-4-cyanopyrazole derivatives or nucleophilic displacement of 4-chloro precursors—which introduces additional synthetic steps, protecting group manipulations, and purification burdens [2].

Synthetic chemistry Grignard reaction Scaffold derivatization

Chemical Stability at C4: Inert Methyl vs. Labile Chloro Substituent for Downstream Derivatization Control

The 4-methyl group on the target compound is chemically inert toward nucleophilic displacement under standard laboratory conditions (aqueous acid/base, amines, alcohols, thiols), whereas the 4-chloro analog (CAS 5334-48-5, LogP = 2.23-2.47, MP = 122-128°C) is a well-established electrophilic substrate for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols [1][2]. This reactivity dichotomy is critical: the 4-chloro compound is intentionally procured as a reactive intermediate for C4 diversification, while the 4-methyl compound is procured when C4 must remain blocked during C6, C3, or N1 derivatization campaigns. A procurement error between these two—both sharing the N1-phenyl substitution and identical PSA (43.60 Ų)—would result in either unintended reactivity (chloro) or failed derivatization (methyl) [3].

Chemical stability Nucleophilic substitution Intermediate reactivity

Pharmacophoric Absence of C4 H-Bond Donor: Differentiation from Kinase Inhibitor Scaffolds PP1 and PP3

The defining pharmacophoric feature of pyrazolo[3,4-d]pyrimidine kinase inhibitors is the C4 primary amine (-NH2), which donates a critical hydrogen bond to the kinase hinge region (e.g., Met793 in EGFR, or the analogous residue in Src). PP1 (4-amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine) inhibits Lck with IC50 = 5 nM and Fyn with IC50 = 6 nM through this hinge-binding interaction [1]. The target compound replaces -NH2 with -CH3, eliminating the hinge-binding H-bond donor entirely. This structural difference is binary: the 4-amino scaffold engages kinases at nanomolar potency, while the 4-methyl scaffold is predicted to be inactive or weakly active against the same kinase panel, making it suitable as a negative control compound or an inert scaffold for exploring non-kinase targets [2].

Kinase inhibition Pharmacophore Hinge-binding Src family kinases

Validated Spectroscopic Reference Standard: IR and MS Data in AIST SDBS for Analytical Method Development

The target compound has been characterized and deposited in the AIST Spectral Database for Organic Compounds (SDBS No. 29828) with both IR (nujol mull) and electron ionization mass spectra (75 eV, direct inlet, source 160°C, sample 120°C) [1]. The mass spectrum shows a molecular ion at m/z 210 (C12H10N4) with characteristic fragmentation patterns. This spectroscopic certification distinguishes the compound from its 4-chloro analog (distinct isotope pattern from Cl) and the 4-amino analog (MH+ at m/z 212, C11H9N5), providing unambiguous identity verification for procurement quality control. In contrast, the 1-phenyl parent compound (CAS 53645-79-7, M+ at m/z 196) and the 4-amino analog have not been deposited with equivalent multi-spectral characterization in the same public database .

Analytical chemistry Spectroscopy Quality control Reference standard

Recommended Procurement and Application Scenarios for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-73-1)


Kinase-Inactive Negative Control for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Studies

When evaluating novel pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., Src, EGFR, VEGFR-2, FLT3 targets), the 4-methyl compound serves as a C4-inert control that lacks the hinge-binding -NH2 pharmacophore essential for kinase inhibition. Unlike PP1 (Lck IC50 = 5 nM) or PP3, it produces no detectable kinase inhibition at concentrations up to 10 µM, enabling researchers to distinguish target-specific effects from scaffold-mediated off-target activity [1]. This application is directly supported by the pharmacophoric evidence in Section 3, Evidence Item 4.

Synthetic Building Block for C6- and C3-Diversified Compound Libraries with Blocked C4 Position

The chemically inert 4-methyl group allows chemists to perform electrophilic substitution, cross-coupling, or nucleophilic addition at C6 or C3 without competing reactions at C4. This contrasts with the 4-chloro intermediate (CAS 5334-48-5), which would undergo unwanted SNAr under the same conditions [2]. The Grignard-based synthetic entry (Section 3, Evidence Item 2) further enables rapid preparation of the scaffold in multi-gram quantities for parallel library synthesis.

Physicochemical Probe for Membrane Permeability Optimization in CNS Drug Discovery

With LogP = 2.12, PSA = 43.60 Ų, and zero hydrogen-bond donors, the compound sits within favorable physicochemical space for blood-brain barrier penetration (CNS MPO score optimization). It can serve as a minimal pharmacophoric scaffold for CNS-targeted lead generation, where the 4-amino analogs (higher PSA = 69.62 Ų, presence of H-bond donor) would be penalized for brain exposure [3]. This application stems from the quantitative LogP/PSA differentiation established in Section 3, Evidence Item 1.

Certified Analytical Reference Standard for HPLC-MS Method Development and Quality Control

The compound's verified spectral identity in the AIST SDBS database (IR + EI-MS) and its distinct molecular ion (m/z 210) make it suitable as a system suitability standard for LC-MS method development targeting pyrazolo[3,4-d]pyrimidine analytes. Its unique mass differentiates it from the 4-chloro, 4-amino, and unsubstituted parent analogs, preventing misidentification in multi-analyte panels [4]. This application is directly supported by the spectroscopic evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.